molecular formula C8H6ClNO4S B1283696 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride CAS No. 924865-06-5

5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride

Cat. No.: B1283696
CAS No.: 924865-06-5
M. Wt: 247.66 g/mol
InChI Key: UESHFPJLRRFUDQ-UHFFFAOYSA-N
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Description

5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride is a heterocyclic compound that contains both furan and oxazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry and industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, its antibacterial activity may result from the inhibition of bacterial cell wall synthesis or protein function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan and oxazole derivatives, such as:

Uniqueness

5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride is unique due to its specific combination of furan and oxazole rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in both academic and industrial settings .

Properties

IUPAC Name

2-methyl-5-(1,2-oxazol-5-yl)furan-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4S/c1-5-8(15(9,11)12)4-7(13-5)6-2-3-10-14-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UESHFPJLRRFUDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=NO2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587970
Record name 2-Methyl-5-(1,2-oxazol-5-yl)furan-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924865-06-5
Record name 2-Methyl-5-(1,2-oxazol-5-yl)furan-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 924865-06-5
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